molecular formula C11H13N3O5S B241406 4-[(2-Oxo-1,3-dihydrobenzimidazol-5-yl)sulfonylamino]butanoic acid

4-[(2-Oxo-1,3-dihydrobenzimidazol-5-yl)sulfonylamino]butanoic acid

Numéro de catalogue B241406
Poids moléculaire: 299.31 g/mol
Clé InChI: FXKCSJQLAMJHHZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-[(2-Oxo-1,3-dihydrobenzimidazol-5-yl)sulfonylamino]butanoic acid, also known as DB844, is a promising drug candidate for the treatment of leishmaniasis, a parasitic disease caused by the protozoan Leishmania. DB844 belongs to the class of benzimidazole sulfonamides and has shown potent activity against various species of Leishmania.

Mécanisme D'action

The exact mechanism of action of 4-[(2-Oxo-1,3-dihydrobenzimidazol-5-yl)sulfonylamino]butanoic acid is not fully understood. However, it is believed that 4-[(2-Oxo-1,3-dihydrobenzimidazol-5-yl)sulfonylamino]butanoic acid inhibits the enzyme dihydroorotate dehydrogenase (DHODH), which is essential for the synthesis of pyrimidine nucleotides in Leishmania. This leads to the depletion of intracellular pyrimidine nucleotides and ultimately, the death of the parasite.
Biochemical and Physiological Effects:
4-[(2-Oxo-1,3-dihydrobenzimidazol-5-yl)sulfonylamino]butanoic acid has been shown to be highly selective for Leishmania parasites and has minimal toxicity to mammalian cells. In addition, 4-[(2-Oxo-1,3-dihydrobenzimidazol-5-yl)sulfonylamino]butanoic acid has good pharmacokinetic properties, such as high oral bioavailability and a long half-life, which make it an attractive drug candidate.

Avantages Et Limitations Des Expériences En Laboratoire

4-[(2-Oxo-1,3-dihydrobenzimidazol-5-yl)sulfonylamino]butanoic acid has several advantages for lab experiments, including its potency against different species of Leishmania, its selectivity for the parasite, and its good pharmacokinetic properties. However, one limitation is that 4-[(2-Oxo-1,3-dihydrobenzimidazol-5-yl)sulfonylamino]butanoic acid is not effective against all strains of Leishmania, and some strains may develop resistance to the drug over time.

Orientations Futures

There are several future directions for research on 4-[(2-Oxo-1,3-dihydrobenzimidazol-5-yl)sulfonylamino]butanoic acid. One area of focus is to optimize the synthesis method to improve the yield and purity of the final product. Another area of research is to investigate the mechanism of action of 4-[(2-Oxo-1,3-dihydrobenzimidazol-5-yl)sulfonylamino]butanoic acid in more detail to better understand how the drug works. Additionally, further studies are needed to determine the efficacy of 4-[(2-Oxo-1,3-dihydrobenzimidazol-5-yl)sulfonylamino]butanoic acid against other parasitic diseases and to evaluate its potential for use in combination therapy. Finally, more research is needed to determine the safety and tolerability of 4-[(2-Oxo-1,3-dihydrobenzimidazol-5-yl)sulfonylamino]butanoic acid in humans.

Méthodes De Synthèse

4-[(2-Oxo-1,3-dihydrobenzimidazol-5-yl)sulfonylamino]butanoic acid can be synthesized by the reaction of 5-amino-2-nitrobenzoic acid with 1,4-butanediol and then treating the resulting compound with sulfamic acid and sodium hydroxide. The final product is obtained after purification by column chromatography.

Applications De Recherche Scientifique

4-[(2-Oxo-1,3-dihydrobenzimidazol-5-yl)sulfonylamino]butanoic acid has been extensively studied for its potential use in the treatment of leishmaniasis. In vitro and in vivo studies have shown that 4-[(2-Oxo-1,3-dihydrobenzimidazol-5-yl)sulfonylamino]butanoic acid has potent activity against different species of Leishmania, including those that are resistant to current treatments. 4-[(2-Oxo-1,3-dihydrobenzimidazol-5-yl)sulfonylamino]butanoic acid has also been tested in clinical trials and has shown promising results.

Propriétés

Formule moléculaire

C11H13N3O5S

Poids moléculaire

299.31 g/mol

Nom IUPAC

4-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)sulfonylamino]butanoic acid

InChI

InChI=1S/C11H13N3O5S/c15-10(16)2-1-5-12-20(18,19)7-3-4-8-9(6-7)14-11(17)13-8/h3-4,6,12H,1-2,5H2,(H,15,16)(H2,13,14,17)

Clé InChI

FXKCSJQLAMJHHZ-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1S(=O)(=O)NCCCC(=O)O)NC(=O)N2

SMILES canonique

C1=CC2=C(C=C1S(=O)(=O)NCCCC(=O)O)NC(=O)N2

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.